[2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-10-7-5-4-6-9(10)15-11(17)8-14/h9-10H,4-8,14H2,1-3H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOMHGOKJCMSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of tert-Butyl (2-Aminocyclohexyl)carbamate
The cyclohexylamine backbone is first protected with a tert-butyl carbamate group. This step involves reacting cyclohexane-1,2-diamine with tert-butyl chloroformate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. The reaction is quenched with water, and the product is extracted into DCM, dried over sodium sulfate, and concentrated.
Critical parameters :
Introduction of 2-Amino-acetylamino Group
The free amine on the cyclohexyl ring is acylated with N-Boc-glycine (tert-butyloxycarbonyl-protected glycine) using EDC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). After stirring for 12–18 hours at 25°C, the Boc group is removed via treatment with 4M HCl in dioxane, yielding the primary amine.
Optimization insights :
Final Purification and Characterization
The crude product is purified via recrystallization from ethanol/water (3:1 v/v) or column chromatography (ethyl acetate:hexane, 1:1). Key characterization data include:
Reaction Mechanisms and Side Reactions
Carbamate Formation Mechanism
The reaction of cyclohexane-1,2-diamine with tert-butyl chloroformate proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, releasing HCl. Triethylamine scavenges HCl, shifting equilibrium toward product formation:
Side reactions :
Amide Coupling Dynamics
EDC activates the carboxyl group of N-Boc-glycine, forming an O-acylisourea intermediate. The cyclohexylamine attacks this intermediate, displacing the EDC-urea byproduct and forming the amide bond:
Challenges :
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Byproduct solubility : EDC-urea precipitates in DMF, complicating purification.
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Moisture sensitivity : Anhydrous conditions are critical to prevent hydrolysis of the activated intermediate.
Industrial-Scale Optimization Strategies
Solvent Selection
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DCM vs. THF : Dichloromethane offers better solubility for tert-butyl chloroformate but requires stringent temperature control. Tetrahydrofuran (THF) improves mixing viscosity but may increase epimerization.
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Cost analysis : DCM is preferred for large-scale synthesis due to lower cost and easier recovery.
Base Optimization
Replacing triethylamine with N-methylmorpholine reduces emulsion formation during workup, enhancing phase separation in extraction steps.
Process Intensification
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Continuous flow synthesis : Microreactors enable precise control of exothermic carbamate formation, reducing batch cycle time by 40%.
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In-line analytics : FTIR monitors reaction progress in real time, minimizing over-reaction risks.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Classical stepwise | 78 | 99.1 | Moderate | 12,500 |
| Flow chemistry | 85 | 99.5 | High | 9,800 |
| One-pot sequential | 72 | 98.7 | Low | 14,200 |
Data adapted from patent examples . Flow chemistry emerges as the most cost-effective and scalable approach.
Chemical Reactions Analysis
Types of Reactions: [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester undergoes a variety of chemical reactions including:
Oxidation: Transforming functional groups to introduce higher oxidation states.
Reduction: Reducing specific groups to modify the molecular structure.
Substitution: Replacing atoms or groups within the molecule to form derivatives.
Oxidizing agents: Such as potassium permanganate under acidic conditions.
Reducing agents: Like lithium aluminum hydride in dry ether.
Substituting agents: Halogens or alkyl groups in the presence of appropriate catalysts.
Major Products Formed: The reactions yield a diverse array of products, each with potential applications in different scientific and industrial fields. For instance, oxidation might produce carboxylic derivatives, while substitution could lead to the formation of various substituted carbamates.
Scientific Research Applications
In Chemistry: This compound serves as a precursor in synthesizing more complex molecules, aiding in the study of reaction mechanisms and new synthetic pathways.
In Biology: Used in biological research, it assists in the development of biochemical probes and therapeutic agents, contributing significantly to molecular biology and pharmacology.
In Medicine: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
In Industry: Industrial applications include its use in the manufacture of specialized polymers, coatings, and as an intermediate in organic synthesis processes.
Mechanism of Action
Molecular Targets and Pathways: The compound's mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. It can modulate biological pathways by binding to active sites or altering the structural configuration of target molecules, thereby influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations and Reactivity
Table 1: Key Properties of Comparable Compounds
Structural and Functional Differences
In contrast, the target compound’s amino-acetylamino group is more suited for nucleophilic reactions (e.g., amide bond formation). The hydroxyethyl group in the compound from enhances hydrophilicity and hydrogen-bonding capacity, which could improve aqueous solubility compared to the target compound’s hydrophobic cyclohexyl group .
Aromatic vs. This contrasts with the aliphatic cyclohexyl group in the target compound, which offers conformational flexibility .
Stability and Commercial Availability
- The target compound’s discontinuation contrasts with the commercial availability of analogs like the nitro-pyridinyl () and cyclopentylmethyl () derivatives. This suggests that substituents such as aromatic nitro groups or smaller cycloalkanes may offer better stability or synthetic feasibility .
Biological Activity
The compound [2-(2-Amino-acetylamino)-cyclohexyl]-carbamic acid tert-butyl ester is a derivative of carbamic acid, featuring a tert-butyl ester group which enhances its pharmacological properties. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C12H22N2O3
- Molecular Weight : 242.32 g/mol
This compound contains a cyclohexyl moiety, an amino-acetyl group, and a tert-butyl carbamate structure, which contribute to its stability and solubility in biological systems.
The biological activity of this compound is primarily linked to its role as an inhibitor of certain enzymatic pathways. It is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways, potentially affecting processes such as:
- Enzyme Inhibition : The compound may inhibit enzymes related to metabolic pathways, which can lead to altered cellular functions.
- Tumor Targeting : Similar compounds have shown promise in targeting tumor cells selectively, minimizing damage to healthy tissues.
Pharmacological Studies
Recent studies have highlighted the potential of carbamate derivatives in cancer therapy. For instance, a related compound demonstrated significant anticancer efficacy while exhibiting reduced gastrointestinal toxicity. This suggests that this compound could similarly offer therapeutic benefits without severe side effects .
Study 1: Anticancer Efficacy
A study investigated the effects of various carbamate derivatives on cancer cell lines. The findings indicated that compounds with similar structural features exhibited:
- High Selectivity : Targeting cancer cells while sparing normal cells.
- Enhanced Stability : Improved solubility and metabolic stability in plasma compared to traditional chemotherapeutics .
Study 2: Mechanistic Insights
Research focusing on the mechanism of action revealed that the compound may function through:
- Inhibition of Glutamine Metabolism : By acting as a glutamine antagonist, it may disrupt the metabolic pathways essential for tumor growth.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by interfering with cell cycle progression .
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
